molecular formula C11H7N3OS B6166106 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine CAS No. 432039-64-0

3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine

Cat. No. B6166106
CAS RN: 432039-64-0
M. Wt: 229.3
InChI Key:
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Description

3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine, or 3-ITCP for short, is a heterocyclic aromatic compound that has been the focus of much scientific research in recent years. It has been studied for its potential applications in synthesis, scientific research, and drug development.

Scientific Research Applications

3-ITCP has been used in a variety of scientific research applications, including drug development, organic synthesis, and materials science. In drug development, 3-ITCP has been used as a building block for the synthesis of a variety of novel compounds with potential therapeutic applications. In organic synthesis, 3-ITCP has been used as a starting material for the synthesis of various heterocyclic compounds, such as triazoles, thiazoles, and pyridines. In materials science, 3-ITCP has been used as a precursor for the synthesis of various polymers, such as polyimides and polythiazoles.

Mechanism of Action

The mechanism of action of 3-ITCP is not yet fully understood. It is believed that the compound may interact with certain receptors in the body to produce a variety of biochemical and physiological effects. However, further research is needed to elucidate the exact mechanism of action of 3-ITCP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ITCP are not yet fully understood. However, studies have shown that the compound may have anti-inflammatory, antifungal, and anti-tumor effects. In addition, 3-ITCP has been shown to have a direct inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-ITCP in lab experiments is its low cost and availability. It is readily available from chemical suppliers, and is relatively inexpensive compared to other compounds. In addition, 3-ITCP has a low toxicity, making it safe to use in laboratory settings. The main limitation of using 3-ITCP in lab experiments is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound in certain situations.

Future Directions

The potential future directions for 3-ITCP research include further elucidation of its mechanism of action, further exploration of its biochemical and physiological effects, and further development of its applications in drug development, organic synthesis, and materials science. In addition, further research is needed to investigate the potential therapeutic applications of 3-ITCP, as well as its potential use as an insecticide or herbicide. Finally, further research is needed to investigate the potential environmental implications of 3-ITCP, as well as its potential toxicity.

Synthesis Methods

3-ITCP can be synthesized through a variety of methods, including direct condensation of imidazo[4,3-b][1,3]thiazole-7-carbonyl chloride with pyridine, or by reacting imidazo[4,3-b][1,3]thiazole-7-carbonyl chloride with pyridine-2-carboxaldehyde in the presence of a base. The direct condensation reaction requires a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine involves the condensation of imidazo[4,3-b][1,3]thiazole-7-carboxylic acid with pyridine-3-carbaldehyde in the presence of a dehydrating agent.", "Starting Materials": [ "imidazo[4,3-b][1,3]thiazole-7-carboxylic acid", "pyridine-3-carbaldehyde", "dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride)" ], "Reaction": [ "Imidazo[4,3-b][1,3]thiazole-7-carboxylic acid is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0-5°C.", "A solution of pyridine-3-carbaldehyde in the same solvent is added dropwise to the cooled solution of the acid.", "The dehydrating agent is added dropwise to the reaction mixture while maintaining the temperature at 0-5°C.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain the desired product." ] }

CAS RN

432039-64-0

Molecular Formula

C11H7N3OS

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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